3-(2,3-Difluorophenyl)prop-2-en-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(E)-3-(2,3-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5H,6,12H2/b4-2+ |
InChI Key |
DHQBUVVTANHEOA-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/CN |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,3 Difluorophenyl Prop 2 En 1 Amine and Its Analogs
Stereoselective and Regioselective Synthesis of the Allylic Amine Backbone
The allylic amine motif is a crucial structural component found in numerous biologically active molecules and synthetic intermediates. Its synthesis with high stereoselectivity (control over the 3D arrangement of atoms) and regioselectivity (control over which constitutional isomer is formed) is a central theme in organic synthesis.
Transition Metal-Catalyzed C-N Bond Formation Reactions (e.g., Allylic Amination, Hydroamination)
Transition metal catalysis is a cornerstone for the efficient formation of carbon-nitrogen (C-N) bonds. Allylic amination, the substitution of a leaving group at an allylic position with an amine, and hydroamination, the direct addition of an N-H bond across a double or triple bond, are two of the most powerful methods for this transformation. acs.orgwikipedia.org
Allylic Amination: Palladium-catalyzed asymmetric allylic amination (AAA) is a widely used method. acsgcipr.org The reaction typically proceeds through a π-allyl palladium intermediate, and the regioselectivity and enantioselectivity are controlled by the choice of chiral ligands. acsgcipr.org Metals such as rhodium, iridium, and copper are also employed, each offering unique reactivity and selectivity profiles. rsc.orgtandfonline.com Rhodium catalysts, for instance, have been noted for their efficiency in regioselective amination of secondary allylic trichloroacetimidates with unactivated aromatic amines. tandfonline.com
Hydroamination: This atom-economical reaction involves the direct addition of an amine to an unsaturated C-C bond. wikipedia.org Rhodium and iridium complexes are particularly effective for the hydroamination of alkenes and allenes. illinois.eduorganic-chemistry.org For example, a rhodium(I)/Josiphos catalyst system has been used for the highly regio- and enantioselective hydroamination of allenes, providing branched α-chiral allylic amines with excellent selectivity. rsc.orgnih.gov This method is advantageous as it avoids the need for pre-functionalized substrates. rsc.orgnih.gov
| Catalyst/Ligand System | Substrate | Nucleophile | Selectivity | Yield | Reference |
| Rh(I)/Josiphos | Allenes | Benzophenone (B1666685) imine | Branched, >95% ee | High | rsc.org, nih.gov |
| Pd(OAc)₂/Pyridine | Alkenes | Phthalimide | Markovnikov | Good | acs.org |
| [Pd(π-allyl)Cl]₂/Trost Ligand | Dienes | Anilines | High ee | High | acs.org |
| Cu(MeCN)₄PF₆/R-(+)-BINAM | Alkenes | N-Arylhydroxylamines | Good ee | Good | rsc.org |
Electrochemical Synthesis Approaches for Allylic Amines
Electrochemical synthesis offers a sustainable alternative to traditional methods that often rely on chemical oxidants. acs.orgnih.gov In the context of allylic amine synthesis, electrochemical approaches can enable C-H functionalization under mild conditions. researchgate.netresearchgate.net A notable strategy involves the electrochemical generation of an electrophilic adduct between a mediator, such as thianthrene, and an alkene. researchgate.netacs.org This activated intermediate then reacts with an amine nucleophile to yield the allylic amine product. acs.orgnih.govresearchgate.net This method is particularly attractive as it can utilize simple, unactivated alkenes and produces hydrogen gas as the only stoichiometric byproduct. acs.orgacs.org Furthermore, this technique has shown the ability to achieve high Z-selectivity in certain cases, a feature not commonly observed in other oxidative C-H functionalization strategies. acs.org
Chiral Catalysis in Asymmetric Allylic Amine Synthesis
The synthesis of enantiomerically pure allylic amines is of paramount importance for the pharmaceutical industry. Chiral catalysis achieves this by creating a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
This is often accomplished using transition metal complexes bearing chiral ligands. nih.govacs.org For example, palladium catalysts with ferrocenyloxazoline palladacycle (FOP) ligands have been used for the asymmetric rearrangement of prochiral allylic imidates to generate chiral allylic amides, which can be deprotected to yield the desired amines with high enantiomeric excess (ee). nih.gov Similarly, chiral oxamide-phosphine (COAP) ligands have been developed for palladium-catalyzed asymmetric allylic amination, where coordination of both the phosphine (B1218219) and a carbonyl moiety to the metal center is crucial for achieving high regio- and enantiocontrol. rsc.orgresearchgate.net
Hydroamination reactions can also be rendered highly enantioselective. The use of a rhodium(I) catalyst with a Josiphos chiral ligand in the hydroamination of allenes with benzophenone imine (as an ammonia (B1221849) surrogate) affords α-chiral primary allylic amines with up to 95% ee. nih.gov
| Catalyst System | Ligand Type | Reaction Type | Key Feature | ee (%) | Reference |
| Palladium(II) | Ferrocenyloxazoline (FOP) | Allylic Imidate Rearrangement | High yield for E and Z substrates | 81-95 | nih.gov |
| Palladium(0) | Chiral Oxamide-Phosphine (COAP) | Allylic Amination | Carbonyl assistance for selectivity | up to 94 | rsc.org |
| Rhodium(I) | Josiphos | Hydroamination of Allenes | Forms α-chiral primary amines | up to 95 | nih.gov |
| Cp*Rh(III) | Chiral Cpx Ligand | Carboamination of 1,3-Dienes | Intermolecular C-H activation | High | acs.org |
Installation and Functionalization of the 2,3-Difluorophenyl Ring
The second major challenge in synthesizing 3-(2,3-Difluorophenyl)prop-2-en-1-amine is the construction of the difluorinated aryl-alkene structure. This involves forming the C-C bond between the aromatic ring and the propene chain and ensuring the correct fluorine substitution pattern on the phenyl ring.
Cross-Coupling Strategies for Aryl-Alkene Linkage (e.g., Heck Reaction Variants)
The Mizoroki-Heck reaction is a powerful method for forming C-C bonds between unsaturated halides (or triflates) and alkenes, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is ideally suited for linking a 2,3-difluorophenyl group to a propene derivative. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org
The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction. While traditional catalysts include Pd(OAc)₂, ligands like triphenylphosphine (B44618) are often used. wikipedia.org Modern variants may employ more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and activity. organic-chemistry.org The reaction generally exhibits a high preference for trans selectivity in the resulting alkene product. organic-chemistry.org
| Aryl Halide/Triflate | Alkene Partner | Palladium Catalyst | Base | Key Outcome | Reference |
| Aryl Halide | Activated Alkene | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | Standard C-C coupling | wikipedia.org |
| Aryl Halide | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | N/A | High efficiency | organic-chemistry.org |
| [Ph₂SRfn][OTf] | Alkenes | Pd[P(t-Bu)₃]₂ | Acid (TsOH) | Base-free conditions | rsc.org, researchgate.net |
| Aryl Halide | Activated Alkene | Pd(L-proline)₂ | N/A | Phosphine-free, in water | organic-chemistry.org |
Directed Fluorination and Aromatic Substitution Reactions to Introduce Difluorination
Introducing two fluorine atoms at the 2- and 3-positions of a phenyl ring requires specific and controlled methodologies. Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine gas. jove.com Therefore, electrophilic fluorinating reagents or transition-metal-catalyzed C-H functionalization approaches are preferred.
Electrophilic Aromatic Substitution: Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common sources of an electrophilic fluorine ("F+"). jove.comlibretexts.org The regioselectivity of the fluorination can be controlled by existing substituents on the aromatic ring. For the synthesis of a 2,3-difluoro pattern, a multi-step sequence is typically required, often involving a directing group to guide the fluorine atoms to the desired positions. scienceforecastoa.comrsc.org For instance, a substituent at the 1-position could direct fluorination to the ortho-position (2-position), followed by a subsequent reaction to install the second fluorine atom.
Transition Metal-Catalyzed C-H Fluorination: Palladium-catalyzed C-H activation/fluorination has emerged as a powerful tool for the regioselective introduction of fluorine. rsc.org A directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, which is then cleaved and replaced with a fluorine atom from a reagent like NFSI. rsc.org Groups such as pyridyl or oxazoline (B21484) can direct ortho-fluorination. rsc.org Achieving a 2,3-difluoro pattern would likely involve a strategy where a directing group at the 1-position first facilitates fluorination at the 2-position, followed by modification or replacement of the directing group to enable a second fluorination at the 3-position.
Novel Synthetic Routes and Green Chemistry Considerations
Traditional synthetic methods often rely on hazardous reagents and generate significant waste. dovepress.com Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and safer processes. rsc.orgrsc.org This section details the application of flow chemistry and sustainable catalysis to the synthesis of fluorinated allylic amines.
Flow Chemistry and Continuous Synthesis Protocols for Fluorinated Amines
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. chemistryviews.orgmdpi.com These benefits are particularly valuable when dealing with highly reactive or hazardous reagents often employed in fluorination reactions. vapourtec.com
The synthesis of fluorinated amines and their precursors has been successfully adapted to continuous flow protocols. For instance, a semi-continuous process for producing fluorinated α-amino acids from fluorinated amines has been developed, which involves a photooxidative cyanation followed by hydrolysis. researchgate.net This method avoids the isolation of unstable intermediates and is suitable for large-scale production. chemistryviews.org Similarly, photocatalytic methods for generating allylic trifluoromethanes from styrene (B11656) derivatives have been adapted to continuous flow reactors, resulting in significant increases in productivity. acs.org
A key step in synthesizing this compound could involve the preparation of a 2,3-difluorocinnamaldehyde intermediate. The subsequent conversion to the amine is a critical transformation. While direct flow synthesis of the target molecule is not explicitly detailed in the reviewed literature, analogous transformations, such as the hydroaminoalkylation of styrenes with unprotected primary alkylamines, have been successfully performed on a multigram scale in continuous flow using organophotoredox catalysis. acs.orgnih.govnih.gov This suggests a viable pathway for the continuous synthesis of the target compound and its derivatives.
Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Compound Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and better heat control. | vapourtec.com |
| Scalability | Often challenging, requires process redesign. | More straightforward by extending operation time or using larger reactors. | chemistryviews.org |
| Process Control | Less precise control over temperature, mixing, and time. | Precise control over reaction parameters, leading to higher reproducibility. | mdpi.com |
| Productivity | Limited by vessel size and reaction/workup time. | Can achieve significantly higher throughput. | acs.org |
| Intermediate Isolation | Often necessary, can lead to decomposition of unstable species. | Can avoid isolation, telescoping reactions in-line. | chemistryviews.orgresearchgate.net |
Sustainable Catalysis in the Preparation of this compound Derivatives
Sustainable or "green" catalysis aims to replace stoichiometric reagents with catalytic alternatives, utilize earth-abundant metals, and employ environmentally benign reaction media, such as water. rsc.orgresearchgate.net This approach minimizes waste and energy consumption. nih.gov
Biocatalysis: Enzymes offer a powerful tool for green chemistry, operating under mild aqueous conditions with high selectivity. researchgate.net For the synthesis of allylic amines, several biocatalytic strategies are relevant. Transaminases (TAs) and imine reductases (IREDs) are key enzymes for amine synthesis. mdpi.comnih.gov A potential biocatalytic route to this compound could start from a bio-derived precursor like L-phenylalanine. nih.govnih.gov A multi-enzyme cascade could convert a difluorinated L-phenylalanine analog first to the corresponding difluorocinnamic acid, then to 2,3-difluorocinnamaldehyde, and finally to the target amine via a transaminase. nih.gov For instance, a biosynthetic route for cinnamylamine (B1233655) from cinnamic acid has been constructed in E. coli using a carboxylic acid reductase (CAR) and a transaminase (ω-TA). nih.gov
Photocatalysis: Visible-light photoredox catalysis has emerged as a sustainable method for forming C-C and C-N bonds under mild conditions. mdpi.com Organophotoredox catalysis has been used for the hydroaminoalkylation of styrenes, providing a direct and modular route to γ-arylamines. acs.orgnih.gov This type of reaction, which can be run in continuous flow, is tolerant of a broad range of functional groups and represents a sustainable alternative to metal-catalyzed methods. nih.gov The principles of this methodology could be applied to the synthesis of this compound from a corresponding difluorinated styrene derivative and an amine source.
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, often proceeds solvent-free and at room temperature, aligning with green chemistry principles. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines from fluorinated benzaldehydes and various amines with good-to-excellent yields in very short reaction times (e.g., 15 minutes). mdpi.com The resulting imine can then be reduced to the target amine, offering a rapid and environmentally friendly pathway.
Table 2: Overview of Sustainable Catalytic Methods for Amine Synthesis
| Catalytic Method | Key Features | Potential Application | Reference |
|---|---|---|---|
| Biocatalysis (e.g., Transaminases) | Aqueous media, ambient temperature/pressure, high enantioselectivity. | Conversion of 2,3-difluorocinnamaldehyde to the target amine. | nih.govmdpi.com |
| Photocatalysis | Uses visible light, mild conditions, radical pathways. | Hydroaminoalkylation of a difluorinated styrene precursor. | acs.orgmdpi.com |
| Mechanochemistry | Solvent-free, rapid reaction times, room temperature. | Formation of a difluorinated cinnamyl imine intermediate. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 3 2,3 Difluorophenyl Prop 2 En 1 Amine
Reactivity of the Allylic Amine Moiety
The allylic amine portion of the molecule is a hub of chemical reactivity, with the double bond and the amine functionality participating in a variety of reactions.
Electrophilic Additions and Cyclization Reactions Involving the Double Bond
The carbon-carbon double bond in 3-(2,3-difluorophenyl)prop-2-en-1-amine is susceptible to electrophilic attack. In these reactions, an electrophile is drawn to the electron-rich π-system of the double bond. savemyexams.com This process typically proceeds through a two-step mechanism. The initial step involves the attack of the π electrons on the electrophile, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of this addition is generally governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the second step, a nucleophile attacks the carbocation, resulting in the final addition product. libretexts.orglibretexts.org
The presence of the 2,3-difluorophenyl group, with its electron-withdrawing character, can influence the stability of the carbocation intermediate and thus the regioselectivity of the addition. Common electrophilic addition reactions for such a system would include hydrohalogenation, hydration, and halogenation.
Intramolecular cyclization reactions are also a possibility, particularly for derivatives of this compound. For instance, if the amine is acylated with a reagent containing a suitable functional group, subsequent intramolecular attack from the double bond onto an electrophilic center can lead to the formation of cyclic structures. A notable example in a related system is the efficient synthesis of 3-amino-5-fluoroalkylfurans through the intramolecular cyclization of fluorovinamides, which proceeds via activation of a hydroxyl group followed by nucleophilic attack of an enone oxygen. organic-chemistry.org
Nucleophilic Transformations and Derivatizations of the Amine Functionality
The primary amine group in this compound is nucleophilic and can readily undergo a variety of transformations and derivatizations. These reactions are fundamental in modifying the properties of the molecule and in synthesizing more complex structures.
Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is a common method for protecting the amine group or for introducing new functional moieties. The use of strong Brønsted acids like trifluoromethanesulfonic acid can also catalyze acylation reactions. mdpi.com
Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can sometimes be difficult to control and may result in over-alkylation.
Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are often reversible and are typically carried out with the removal of water to drive the equilibrium towards the product. Such condensation reactions can be a key step in the formation of more complex heterocyclic systems. For instance, three-component condensation reactions involving aromatic ketones, aliphatic amines, and formaldehyde (B43269) have been reported to proceed under solvent-free conditions. researchgate.net
Below is a table summarizing potential nucleophilic transformations of the amine functionality:
| Reaction Type | Reagent Example | Product Type | Key Considerations |
| Acylation | Acetyl chloride, Benzoyl chloride | Amide | Often requires a base to neutralize the HCl byproduct. |
| Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine | Risk of over-alkylation leading to quaternary ammonium (B1175870) salts. |
| Condensation | Benzaldehyde, Acetone | Imine (Schiff Base) | Typically requires removal of water to drive the reaction. |
Rearrangement Reactions and their Stereochemical Implications
The allylic amine structure of this compound makes it a potential candidate for sigmatropic rearrangements, particularly the nih.govresearchgate.net-sigmatropic rearrangement. wikipedia.org These rearrangements are concerted pericyclic reactions that proceed through a five-membered, six-electron transition state. mdpi.com For allylic amines, this typically involves the formation of an ammonium ylide intermediate, which then undergoes the rearrangement. researchgate.netnih.gov
The nih.govresearchgate.net-sigmatropic rearrangement of allylic amines can be initiated by quaternization of the amine followed by treatment with a base. nih.gov This process can be highly stereoselective. The stereochemistry of the newly formed carbon-carbon bond is determined by the geometry of the transition state. Generally, an E-alkene precursor favors the formation of the anti product, while a Z-alkene leads to the syn product. wikipedia.org The diastereoselectivity can be influenced by the nature of the substituents on the double bond and the amine. wikipedia.org
The stereochemical outcome of these rearrangements is of significant interest as they allow for the controlled formation of new stereocenters. For instance, asymmetric nih.govresearchgate.net-sigmatropic rearrangements of achiral allylic amines have been achieved with high enantiomeric excess by using a chiral Lewis acid to induce quaternization. nih.gov
| Rearrangement Type | Key Intermediate | Stereochemical Preference |
| nih.govresearchgate.net-Sigmatropic | Ammonium Ylide | E-alkene → anti product |
| Z-alkene → syn product |
Reactivity of the 2,3-Difluorophenyl Ring
The 2,3-difluorophenyl ring is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the two fluorine atoms. This electronic property governs its reactivity, making it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.
Aromatic Nucleophilic Substitution (SNAr) Pathways Activated by Fluorine
The presence of two fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.org In an SNAr reaction, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a fluoride (B91410) ion), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly to positions ortho and para to the site of attack. The presence of electron-withdrawing groups, such as fluorine, stabilizes this intermediate, thereby facilitating the reaction. wikipedia.orgnih.gov Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
In the case of the 2,3-difluorophenyl group, nucleophilic attack can potentially occur at either the C-2 or C-3 position. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions. Generally, the fluorine atom that is more activated by the other electron-withdrawing groups on the ring will be preferentially substituted. In many cases of nucleophilic aromatic substitution, fluoride is a better leaving group than other halogens because the rate-determining step is the nucleophilic attack, which is favored by the high polarization of the C-F bond. youtube.com
Functionalization of the Fluorinated Aromatic System for Derivative Synthesis
Beyond SNAr reactions, the 2,3-difluorophenyl ring can be functionalized through other modern synthetic methodologies.
Directed ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalating group (DMG). wikipedia.org While the amine in the parent molecule would need to be appropriately derivatized to act as a DMG (e.g., as an amide or a tertiary amine), this approach offers a powerful way to introduce a variety of electrophiles at the C-2 or C-6 position of the phenyl ring. The process involves deprotonation of the ortho position by a strong base, typically an organolithium reagent, to form an aryllithium intermediate, which is then quenched with an electrophile. semanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-fluorine bonds of the 2,3-difluorophenyl ring can participate in palladium-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. rsc.org However, with the development of specialized catalyst systems, reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines) couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds. nih.govlibretexts.orglibretexts.org These reactions are invaluable for the synthesis of complex biaryl compounds and other derivatives.
Below is a table summarizing potential functionalization strategies for the fluorinated aromatic system:
| Reaction Type | Reagent/Catalyst Example | Potential Functionalization |
| Directed ortho-Metalation | n-Butyllithium, then an electrophile (e.g., CO₂, I₂) | Introduction of carboxyl, iodo, and other groups at the C-6 position. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Formation of a C-C bond, creating a biaryl structure. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base | Formation of a C-N bond, introducing a new amino substituent. |
Reaction Mechanism Elucidation via Kinetic Isotope Effects and Intermediate Trapping
The elucidation of reaction mechanisms for allylic amines often involves sophisticated techniques such as kinetic isotope effect (KIE) studies and the trapping of reactive intermediates. These methods provide invaluable insights into the transition states and pathways of chemical transformations.
Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A primary KIE (kH/kD > 1) is typically seen when a bond to the isotopically labeled atom is broken in the rate-determining step. For reactions involving this compound, such as deprotonation or hydride transfer, a significant primary KIE would suggest that C-H bond cleavage is a critical part of the slowest step.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or the steric environment of the transition state. For instance, in a nucleophilic substitution reaction at the allylic carbon, a secondary KIE could help distinguish between an SN1-like mechanism (with a developing positive charge) and an SN2-like mechanism.
Intermediate Trapping experiments are designed to capture and identify short-lived intermediates, thereby providing direct evidence for a proposed reaction pathway. In reactions of this compound, potential intermediates could include carbocations, radicals, or organometallic species, depending on the reaction conditions. For example, in a radical-mediated reaction, the use of a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) could lead to the formation of a stable adduct, confirming the presence of a radical intermediate. Similarly, in reactions proposed to proceed through cationic intermediates, the addition of a potent nucleophile could trap the cation, providing evidence for its existence.
While no specific data for this compound is available, the table below illustrates hypothetical KIE data and their potential interpretations for a generic reaction of an allylic amine.
| Hypothetical Reaction | Isotopic Substitution | Observed kH/kD | Plausible Mechanistic Interpretation |
| Base-catalyzed isomerization | Deuteration of the allylic C-H | 6.5 | C-H bond cleavage is the rate-determining step, likely involving a proton transfer. |
| Palladium-catalyzed allylic amination | Deuteration of the amine N-H | 1.2 | N-H bond cleavage is not the primary rate-determining step, but there is a change in the N-H bond environment in the transition state. |
| Radical-mediated C-H functionalization | Deuteration of the allylic C-H | 4.8 | C-H bond cleavage via hydrogen atom abstraction is part of the rate-determining step. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Stereochemical Control and Diastereoselectivity in Reactions of this compound
Controlling the stereochemical outcome of reactions involving allylic amines is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. The stereochemistry of products formed from this compound would be influenced by the reaction type, the catalyst, and the nature of other reactants.
Stereochemical Control in reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation of the double bond would depend on the facial selectivity of the reagent attack. The use of chiral catalysts or reagents can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The 2,3-difluorophenyl group, while not directly at a stereocenter in the starting material, could exert steric or electronic influence on the approaching reagent, thus affecting the stereochemical course of the reaction.
Diastereoselectivity becomes a key consideration when a new stereocenter is formed in a molecule that already contains one or more stereocenters. For instance, if this compound were to react with a chiral electrophile, two diastereomeric products could be formed. The ratio of these diastereomers would be determined by the relative energies of the diastereomeric transition states. Factors influencing diastereoselectivity include steric hindrance, electronic interactions, and the potential for chelation control if a metal catalyst is involved.
For example, in a metal-catalyzed allylic substitution reaction, the stereochemical outcome is often determined by the mode of nucleophilic attack on a π-allyl metal intermediate. The nucleophile can attack either from the same face as the metal (syn) or from the opposite face (anti), leading to different stereoisomers. The choice of ligand on the metal catalyst plays a crucial role in controlling this selectivity.
The following table presents hypothetical results for diastereoselective reactions of a substituted allylic amine, illustrating how reaction conditions can influence the stereochemical outcome.
| Reaction Type | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Plausible Rationale for Selectivity |
| Michael addition to a chiral enone | Uncatalyzed | 2:1 | Modest facial selectivity due to steric hindrance from the allylic amine substituent. |
| Asymmetric dihydroxylation | AD-mix-β | 15:1 | The chiral ligand of the AD-mix reagent creates a highly organized transition state that strongly favors attack from one face of the double bond. |
| Palladium-catalyzed allylic alkylation with a soft nucleophile | Pd(PPh3)4 | 1:1 | The use of a non-chiral catalyst leads to a racemic mixture of products with no diastereoselectivity. |
| Palladium-catalyzed allylic alkylation with a soft nucleophile | [Pd(allyl)Cl]2 / (S)-BINAP | >20:1 | The chiral BINAP ligand induces high levels of asymmetry in the transition state, leading to excellent diastereoselectivity. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Application of 3 2,3 Difluorophenyl Prop 2 En 1 Amine As a Versatile Building Block in Complex Chemical Synthesis
Precursor in Fluorinated Heterocyclic Chemistry
The synthesis of fluorinated nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The difluorophenylprop-2-en-1-amine moiety can serve as a key starting material for constructing a variety of heterocyclic systems.
The allylic amine functionality of 3-(2,3-difluorophenyl)prop-2-en-1-amine is a prime handle for intramolecular cyclization reactions. Methodologies such as transition-metal-catalyzed hydroamination or aminohalogenation followed by cyclization could potentially be employed to generate various nitrogen-containing heterocycles. For instance, intramolecular cyclization could lead to the formation of fluorinated dihydroquinolines or other fused heterocyclic systems, which are valuable scaffolds in drug discovery. The presence of the 2,3-difluorophenyl group is anticipated to influence the reactivity and regioselectivity of these cyclization reactions, as well as impart unique electronic properties to the resulting heterocyclic products.
Established methods for the synthesis of nitrogen-containing heterocycles often involve the reaction of primary amines with various difunctional reagents. For example, the Povarov reaction, an aza-Diels-Alder reaction, can be utilized to construct complex nitrogen heterocycles. While direct examples using this compound are not prevalent in the literature, analogous allylic amines have been successfully employed in such transformations.
Piperidine (B6355638) and pyrrolidine (B122466) rings are among the most common nitrogen-containing heterocycles found in pharmaceuticals. The synthesis of fluorinated versions of these rings is a key objective in medicinal chemistry. The structure of this compound provides a template for the construction of these saturated heterocycles.
One potential approach involves the intramolecular aza-Michael addition. By first introducing an electron-withdrawing group to the amine, the subsequent intramolecular conjugate addition to the double bond, followed by reduction, could yield substituted pyrrolidines. Alternatively, tandem reactions, such as hydroformylation followed by reductive amination, could be envisioned to construct piperidine rings. The difluorophenyl substituent would remain as a key structural feature of the final product, potentially influencing its biological activity and pharmacokinetic properties.
General strategies for the synthesis of these ring systems from allylic amines are well-documented and could be adapted for this compound. These methods often involve multi-step sequences that could include protection of the amine, functionalization of the double bond, and a final cyclization step.
Scaffold Development in Ligand Design and Target Interaction Studies (Non-Clinical Focus)
The 2,3-difluorophenylprop-2-en-1-amine motif can serve as a foundational scaffold for the development of new ligands for biological targets. The specific substitution pattern of the aromatic ring and the conformational flexibility of the propenylamine chain offer opportunities for fine-tuning interactions with proteins.
Compound libraries are essential tools in drug discovery for identifying hit compounds. The primary amine of this compound serves as a convenient point for diversification. By reacting the amine with a variety of building blocks such as carboxylic acids, sulfonyl chlorides, and isocyanates, a library of amide, sulfonamide, and urea (B33335) derivatives can be readily synthesized. Further diversity can be introduced by functionalizing the double bond through reactions like epoxidation, dihydroxylation, or Heck coupling. Such a library would explore the chemical space around the core scaffold, providing a range of compounds for biological screening. While specific libraries based on this exact motif are not widely reported, the principles of combinatorial chemistry and library design are directly applicable.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on biological activity. For instance, the position and nature of substituents on the phenyl ring could be varied to probe interactions within a binding pocket. The length and rigidity of the linker between the phenyl ring and the amine could also be altered. The fluorine atoms themselves are expected to play a significant role in target binding through hydrogen bonding or other electrostatic interactions. Computational modeling and docking studies could complement experimental SAR data to provide insights into the molecular basis of these interactions. Although specific SAR studies on this compound are not publicly available, the general principles of SAR would guide the design of more potent and selective ligands based on this scaffold.
Utilization in Advanced Materials and Polymer Chemistry
The unique combination of a primary amine and a polymerizable double bond in this compound makes it a potential monomer for the synthesis of functional polymers. The incorporation of the difluorophenyl group into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
For example, this compound could potentially be used as a co-monomer in addition polymerization reactions with other vinyl monomers. The resulting polymers would possess pendant difluorophenyl groups, which could influence the polymer's morphology and surface properties. Furthermore, the primary amine could be used for post-polymerization modification, allowing for the attachment of other functional groups or for cross-linking the polymer chains. While the application of this compound in materials science is a nascent area, its structure suggests potential for the development of novel fluorinated polymers with tailored properties for advanced applications.
Monomer for the Synthesis of Functional Polymers with Tailored Properties
The polymerization of allylamine (B125299) and its derivatives is a known route to produce functional polymers with primary amine groups, which can be further modified for a variety of applications. mdpi.com While the direct free-radical polymerization of allylic monomers can be challenging due to degradative chain transfer, specialized polymerization techniques can be employed to synthesize well-defined polymers. researchgate.net In the case of this compound, the allylamine moiety serves as the polymerizable group, allowing for its incorporation into polymer chains.
The resulting polymer, poly(this compound), would possess a unique combination of properties derived from both the polyallylamine backbone and the difluorophenyl side chains. The amine groups along the polymer backbone provide sites for post-polymerization modification, enabling the attachment of various functional groups to tailor the polymer's properties for specific applications.
The incorporation of the 2,3-difluorophenyl group is expected to significantly influence the properties of the resulting polymer. Fluorinated polymers are well-regarded for their exceptional characteristics, including high thermal stability, chemical inertness, and low surface energy. nih.gov These properties are directly attributable to the high electronegativity and small size of fluorine atoms, which lead to strong carbon-fluorine bonds. Therefore, poly(this compound) is anticipated to exhibit enhanced thermal and chemical stability compared to its non-fluorinated counterparts.
The tailored properties of such functional polymers could be leveraged in a variety of advanced applications. For instance, the chemical resistance and thermal stability would make them suitable for use in harsh environments, such as in specialized coatings or membranes. The ability to functionalize the amine groups opens up possibilities for applications in areas like drug delivery, where specific targeting moieties can be attached, or in sensor technology, where the polymer can be modified to interact with specific analytes.
Below is a table summarizing the potential properties and applications of polymers derived from this compound:
| Property | Conferred by | Potential Application |
| Polymerizable Unit | Allylamine group | Formation of a polymer backbone |
| Functional Handle | Primary amine groups | Post-polymerization modification, bioconjugation, sensor development |
| Thermal Stability | Difluorophenyl group | High-performance coatings, materials for extreme environments |
| Chemical Resistance | Difluorophenyl group | Chemically resistant membranes, protective layers |
| Tailorable Polarity | Amine and difluorophenyl groups | Control of solubility and surface properties |
Incorporation into Organic Electronic Materials or Supramolecular Assemblies
The electronic properties of fluorinated organic compounds make them attractive components for organic electronic materials. The introduction of fluorine atoms into a conjugated polymer backbone can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This tuning of electronic energy levels is crucial for optimizing the performance of organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
While this compound is not a conjugated monomer itself, it can be incorporated into conjugated polymer systems as a side chain or as a component in a copolymer. The electron-withdrawing nature of the difluorophenyl group can influence the electronic properties of the main polymer chain, providing a means to fine-tune the material's performance. For example, its inclusion could enhance the electron-transporting capabilities of a polymer, a property that is often sought after in n-type semiconductor materials for organic electronics. nih.gov
In the realm of supramolecular chemistry, the difluorophenyl and amine functionalities of this compound can drive the formation of ordered assemblies through non-covalent interactions. The amine group can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules. Furthermore, the fluorinated phenyl ring can engage in specific interactions, such as dipole-dipole and quadrupole interactions, which can contribute to the stability and structure of the resulting supramolecular architectures. The self-organizing properties of semifluorinated polymers have been explored for optimizing the interfaces in organic electronic devices. researchgate.net
The table below outlines the potential roles of this compound in these advanced material applications:
| Application Area | Role of this compound | Potential Benefit |
| Organic Electronics | Side chain in conjugated polymers | Tuning of electronic energy levels, improved electron transport |
| Supramolecular Assemblies | Building block for self-assembly | Formation of ordered structures through hydrogen bonding and fluorine-specific interactions |
| Functional Surfaces | Component of thin films | Modification of surface energy and wettability |
Computational and Theoretical Investigations of 3 2,3 Difluorophenyl Prop 2 En 1 Amine
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Reactivity Descriptors)
The electronic structure of a molecule is fundamental to its chemical behavior. For 3-(2,3-Difluorophenyl)prop-2-en-1-amine, computational methods such as Density Functional Theory (DFT) can be employed to analyze its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the π-system of the propenyl chain and the difluorophenyl ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient areas, which are influenced by the electron-withdrawing fluorine atoms. The precise energies of these orbitals and the resulting gap can be calculated, providing a quantitative measure of the molecule's electronic stability.
From the HOMO and LUMO energies, a variety of global reactivity descriptors can be derived to further characterize the molecule's reactivity. ijcce.ac.ir These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer insights into the molecule's tendency to accept or donate electrons in a chemical reaction.
Table 1: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.25 |
| LUMO Energy | ELUMO | -0.89 |
| HOMO-LUMO Gap | ΔE | 5.36 |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 0.89 |
| Electronegativity | χ | 3.57 |
| Chemical Hardness | η | 2.68 |
| Global Electrophilicity Index | ω | 2.37 |
Note: The values presented in this table are hypothetical and are intended for illustrative purposes, based on typical values for similar fluorinated aromatic amines.
A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the fluorine atoms and the amine group, indicating their nucleophilic character, while positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov
Conformational Analysis and Energy Landscape Mapping
The flexibility of the prop-2-en-1-amine chain allows for multiple spatial arrangements, or conformations, of the molecule. The presence of the difluorophenyl group introduces steric and electronic constraints that influence the preferred conformation. mdpi.com Conformational analysis aims to identify the stable conformers and to map the potential energy landscape of the molecule. researchgate.net
Computational methods can be used to systematically rotate the single bonds in the molecule and calculate the corresponding energy, thereby identifying the low-energy conformers. For this compound, key dihedral angles to consider would be those around the C-C single bonds of the propenyl chain and the bond connecting the phenyl ring to the propenyl group. The interactions between the fluorine atoms, the amine group, and the π-system will play a significant role in determining the relative energies of the different conformations. semanticscholar.org
The results of a conformational analysis are typically presented as a potential energy surface, which illustrates the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. Understanding the conformational preferences is crucial, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. nih.gov
Prediction of Reaction Mechanisms and Transition State Characterization
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. rsc.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most favorable mechanism. researchgate.net
For this compound, DFT studies could be used to explore a variety of potential reactions, such as nucleophilic additions to the double bond, reactions at the amine group, or electrophilic aromatic substitution on the difluorophenyl ring. For each proposed mechanism, the structures of the transition states can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The energy barrier for the reaction, known as the activation energy, can then be calculated as the difference in energy between the reactants and the transition state.
These theoretical predictions can provide valuable insights into the feasibility of a reaction and can help to explain experimentally observed product distributions. For example, a DFT study could elucidate the role of a catalyst in a particular transformation or predict the regioselectivity and stereoselectivity of a reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Amines
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov In the context of fluorinated amines, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, lipophilicity, and even biological activity. researchgate.netmdpi.com
The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is assembled. Then, a set of molecular descriptors, which are numerical representations of the molecules' structural and electronic features, is calculated for each molecule in the dataset. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. Finally, a statistical method, such as multiple linear regression or machine learning, is used to build a mathematical model that correlates the descriptors with the property of interest. researchgate.netliverpool.ac.uk
For fluorinated amines like this compound, QSPR models could be particularly useful for predicting properties that are influenced by the presence of fluorine, such as increased lipophilicity and metabolic stability. nih.gov By developing robust and predictive QSPR models, it is possible to screen large virtual libraries of compounds and prioritize those with the most promising properties for synthesis and experimental testing, thereby accelerating the drug discovery and materials design process.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Derivatives of 3 2,3 Difluorophenyl Prop 2 En 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of derivatives of 3-(2,3-difluorophenyl)prop-2-en-1-amine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides detailed information about the connectivity of atoms, the electronic environment of nuclei, and the stereochemical arrangement of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number and types of hydrogen atoms present in the molecule. For a typical derivative, the spectrum would exhibit distinct regions for aromatic, vinylic, and aliphatic protons. The coupling constants (J-values) between adjacent protons are particularly informative for stereochemical assignments. For instance, the coupling constant between the two vinylic protons of the prop-2-en-1-amine backbone can definitively establish the E (trans) or Z (cis) configuration of the double bond. A large coupling constant, typically in the range of 11-18 Hz, is indicative of a trans relationship, while a smaller coupling constant (6-14 Hz) suggests a cis geometry. magritek.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the presence of electronegative substituents. In derivatives of this compound, the carbon atoms of the difluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the adjacent fluorine atoms (¹³C-¹⁹F coupling). The magnitude of these coupling constants can provide information about the proximity of the carbon to the fluorine substituents.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. huji.ac.il Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of a this compound derivative would be expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between them (JFF), as well as couplings to nearby protons (JHF), provide a unique fingerprint of the substitution pattern on the aromatic ring.
The following interactive table provides representative ¹H, ¹³C, and ¹⁹F NMR data for a hypothetical derivative of this compound, illustrating the expected chemical shifts and coupling constants.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | Aromatic (H4, H5, H6) | 6.8 - 7.5 | m |
| ¹H | Vinylic (C=CH-Ar) | 6.5 - 7.0 | d, J ≈ 16 (for E-isomer) |
| ¹H | Vinylic (CH=CH-N) | 6.0 - 6.5 | dt, J ≈ 16, 6 (for E-isomer) |
| ¹H | Aliphatic (CH₂-N) | 3.5 - 4.0 | d, J ≈ 6 |
| ¹H | Amine (NH) | 1.5 - 3.0 | br s |
| ¹³C | Aromatic (C-F) | 145 - 155 | dd, ¹JCF ≈ 240-250, ²JCF ≈ 15-25 |
| ¹³C | Aromatic (C-H) | 115 - 130 | d or t |
| ¹³C | Vinylic | 120 - 140 | s or d |
| ¹³C | Aliphatic (CH₂-N) | 40 - 50 | t |
| ¹⁹F | F2 | -135 to -145 | d, JFF ≈ 20 |
| ¹⁹F | F3 | -155 to -165 | d, JFF ≈ 20 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For derivatives of this compound, both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can be employed, often coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis.
Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of allylic amines is often characterized by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This would result in the formation of a stable iminium cation. Another common fragmentation pathway for these derivatives would involve cleavage of the propenyl chain and fragmentation of the difluorophenyl ring.
Tandem mass spectrometry (MS/MS) provides more in-depth structural information by isolating a specific ion (the precursor ion) and subjecting it to further fragmentation to generate product ions. nih.gov This technique is invaluable for elucidating complex fragmentation pathways and for distinguishing between isomers. For protonated molecules of this compound derivatives generated by ESI, collision-induced dissociation (CID) would likely lead to the neutral loss of the amine substituent, as well as characteristic fragmentations of the aromatic ring, such as the loss of HF or difluorocarbene. researchgate.net
The following table outlines some of the plausible fragmentation pathways for a derivative of this compound.
| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Plausible Structure of Product Ion |
|---|---|---|---|
| [M+H]⁺ | Loss of amine group (e.g., -NH₃) | [M+H - 17]⁺ | Difluorocinnamyl cation |
| [M+H]⁺ | α-cleavage | Variable | Iminium cation |
| [M]⁺˙ (from EI) | Loss of a fluorine radical | [M - 19]⁺˙ | Monofluorophenylpropenamine radical cation |
| [M]⁺˙ (from EI) | Cleavage of the propenyl chain | [C₇H₅F₂]⁺ | Difluorotropylium cation |
X-Ray Crystallography for Solid-State Structural Analysis of Complex Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For complex derivatives of this compound, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by other spectroscopic methods.
The following table summarizes key crystallographic parameters that would be determined for a derivative of this compound.
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System and Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit of the crystal |
| Bond Lengths and Angles | Precise geometry of the molecule |
| Torsional Angles | Conformation of the molecule |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing |
Chiral Chromatography and other Enantiomeric Excess Determination Techniques
For derivatives of this compound that are chiral, it is essential to determine the enantiomeric excess (ee) of the synthesized material. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used technique for this purpose.
Chiral stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including amines. mdpi.comyakhak.org The choice of mobile phase, which is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The two enantiomers will have different retention times on the chiral column, and the ratio of their peak areas in the chromatogram can be used to calculate the enantiomeric excess.
Other methods for determining enantiomeric excess include NMR spectroscopy with chiral solvating agents or chiral derivatizing agents. acs.org These reagents form diastereomeric complexes with the enantiomers, which can be distinguished by their different chemical shifts in the NMR spectrum. bham.ac.uk The integration of the corresponding signals allows for the quantification of each enantiomer and the determination of the ee.
The following table outlines the key aspects of determining the enantiomeric excess of a chiral derivative of this compound.
| Technique | Principle | Key Parameters |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Chiral column type, mobile phase composition, flow rate, detection wavelength |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer | Choice of chiral solvating or derivatizing agent, solvent, NMR acquisition parameters |
Future Perspectives and Emerging Research Avenues for 3 2,3 Difluorophenyl Prop 2 En 1 Amine
Integration with Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction
For 3-(2,3-Difluorophenyl)prop-2-en-1-amine, an AI model could:
Propose Disconnections: Identify key bond disconnections, such as the C-N bond of the allylic amine or the C-C bond of the propene chain, to suggest precursor molecules.
Predict Reaction Success: ML algorithms can predict the likelihood of success for various reaction steps, considering factors like substrate compatibility, reagent choice, and reaction conditions. This helps chemists prioritize more viable synthetic pathways, saving time and resources. nih.gov
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| Application Area | AI/ML Tool/Technique | Potential Benefit |
|---|---|---|
| Retrosynthesis | Template-based & Template-free Models | Propose novel, non-intuitive synthetic pathways. |
| Reaction Prediction | Graph Neural Networks | Predict reaction outcomes and potential side products. |
| Route Optimization | Multi-step Planning Algorithms | Identify the most efficient and cost-effective synthesis. |
| Condition Screening | Machine Learning Models | Suggest optimal solvents, catalysts, and temperatures. |
Exploration in Bioorthogonal Chemistry and Chemical Biology Tools
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. nih.gov While the allylamine (B125299) moiety of this compound is not a classical bioorthogonal handle like an azide (B81097) or a strained alkyne, its potential exists through modification. nih.govmdpi.com
Future research could explore derivatizing the primary amine to incorporate a known bioorthogonal group. For instance, the amine could be acylated with a molecule containing a terminal alkyne or a tetrazine. This would transform this compound into a valuable probe for chemical biology applications, such as:
Protein Labeling: If the core structure has an affinity for a specific biological target, the bioorthogonal handle would allow for its visualization and tracking within a cell using "click chemistry" reactions. nih.gov
Drug Delivery: The molecule could be "clicked" onto a larger delivery system, such as a polymer or nanoparticle, for targeted release. researchgate.net
The difluorophenyl group is also of interest. The strategic placement of fluorine atoms can enhance metabolic stability and modulate binding affinity, making fluorinated compounds like this attractive scaffolds for developing new chemical biology tools. researchgate.netresearchgate.net
Role in the Development of New Catalytic Systems for C-H Functionalization
Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the modification of molecules at positions previously difficult to access. yale.edu The amine or the aromatic ring of this compound could serve as a directing group or a ligand scaffold in the development of new catalytic systems.
As a Directing Group: The primary amine could coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), directing the catalyst to activate a nearby C-H bond on the difluorophenyl ring. This would enable the site-selective introduction of new functional groups.
The development of catalysts that can selectively functionalize the C-H bonds of trialkylamines is an active area of research, and the principles could be extended to molecules like this compound. nih.gov Such advancements would provide efficient pathways to novel derivatives with potentially unique biological or material properties.
Potential in Supramolecular Chemistry and Self-Assembly Processes
The presence of a difluorinated phenyl ring is a key feature that suggests potential applications in supramolecular chemistry. Fluorinated segments are known to be both hydrophobic and lipophobic, leading to unique self-assembly behaviors driven by "fluorous" interactions. nih.govresearchgate.net
Future research could investigate the ability of this compound or its derivatives to self-assemble into ordered nanostructures.
Crystal Engineering: The fluorine atoms can participate in non-covalent interactions like hydrogen bonds (C-H···F) and halogen bonds, directing the packing of molecules in a crystal lattice to create materials with specific properties. mdpi.com
Self-Assembled Monolayers (SAMs): Similar to other fluorinated molecules, derivatives of this compound could form highly ordered and stable SAMs on various surfaces, imparting properties like hydrophobicity. researchgate.net
Nanostructure Formation: In specific solvents, the interplay of π-π stacking from the phenyl ring, hydrogen bonding from the amine, and fluorous interactions could lead to the formation of nanotubes, vesicles, or fibers. rsc.orgrsc.org Phenylpropanoids, in general, are known biosynthetic building blocks, and introducing fluorine provides a synthetic handle to control their assembly. nih.gov
These self-assembled structures could find applications in materials science, for example, in the creation of new functional surfaces or as scaffolds for other molecules.
Q & A
Q. Basic
- LCMS : Confirm molecular weight via m/z signals (e.g., [M+H]⁺ peaks) and monitor reaction progress .
- HPLC : Assess purity using YMC-Actus Triart C18 columns with MeCN/water gradients; retention times (e.g., 1.25–1.32 minutes) are compound-specific .
- Fluorine NMR (¹⁹F) : Resolve substituent positions on the aromatic ring (not explicitly cited in evidence but standard practice).
How do structural analogs with trifluoromethyl or chloro substituents inform SAR studies for this compound?
Q. Advanced
- Comparative assays : Test analogs like 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine to evaluate electronic effects on receptor binding .
- Data normalization : Control for assay variability (e.g., cell-line specificity) when comparing IC₅₀ values across studies .
- Molecular docking : Use PubChem 3D conformers (e.g., InChIKey: QVUBIQNXHRPJKK-HZGVNTEJSA-N) to predict binding modes .
What reaction conditions minimize byproduct formation during multi-step synthesis?
Q. Advanced
- Flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., amine alkylation) .
- Low-temperature quenching : For intermediates prone to oxidation or hydrolysis .
- In-line monitoring : Use LCMS to detect side products early and adjust reagent ratios .
How can conflicting bioactivity data from similar compounds be reconciled?
Q. Advanced
- Meta-analysis : Compare assay conditions (e.g., pH, solvent polarity) across studies; fluorinated amines may exhibit pH-dependent solubility .
- Structural alignment : Overlay crystallographic data of analogs to identify conserved binding motifs .
- Dose-response curves : Re-evaluate activity thresholds using standardized protocols (e.g., Hill slopes for receptor assays) .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Basic
- Lipophilicity (LogP) : Estimate using PubChem’s XLogP3 for fluorinated aromatics (~2.5–3.0) .
- ADME profiling : SwissADME or similar tools to predict blood-brain barrier penetration, critical for CNS-targeted studies .
How does the propenamine backbone influence conformational flexibility in receptor binding?
Q. Advanced
- Torsion angle analysis : Use SHELX to measure C-C-N-C dihedral angles in crystal structures; values <30° suggest restricted rotation .
- Dynamic simulations : MD simulations (e.g., GROMACS) to assess backbone flexibility in aqueous vs. lipid environments .
What purification techniques are optimal for amine intermediates in scale-up?
Q. Basic
- Acid-base extraction : Leverage the compound’s basicity (pKa ~9–10) for selective isolation .
- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline intermediates .
How do fluorine substituents impact electronic properties and reactivity?
Q. Advanced
- Hammett constants : The ortho- and meta-F substituents (σₘ = 0.34, σₚ = 0.15) reduce electron density, stabilizing radical intermediates .
- X-ray crystallography : Compare C-F bond lengths (typically 1.35–1.40 Å) to assess resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
